Nigerose

Vue d'ensemble

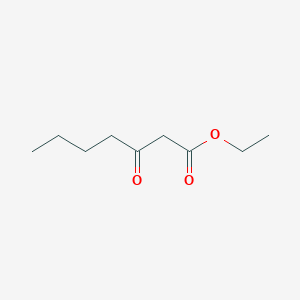

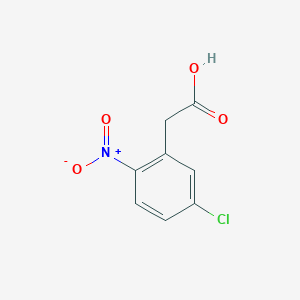

Description

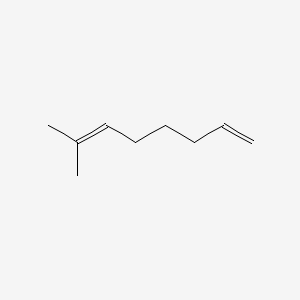

Nigerose, also known as sakebiose, is an unfermentable sugar obtained by partial hydrolysis of nigeran, a polysaccharide found in black mold . It is also readily extracted from the dextrans found in rice molds and many other fermenting microorganisms . It is a disaccharide made of two glucose residues, connected with a 1->3 link .

Synthesis Analysis

A novel GH65 glycoside phosphorylase derived from Anaerosporobacter mobilis (AmNP) has been identified and characterized . This protein can specifically catalyze the phospholysis of nigerose to generate glucose and glucose-1-phosphate in the presence of phosphate . AmNP was employed to synergize with maltose phosphorylase from Lactobacillus brevis (LbMP) to catalyze the synthesis of nigerose using maltose as the substrate .

Molecular Structure Analysis

Nigerose is a disaccharide composed of two glucose units connected by an α-1,3 glycosidic bond . The molecular formula of Nigerose is C12H22O11 .

Chemical Reactions Analysis

The protein AmNP can specifically catalyze the phospholysis of nigerose to generate glucose and glucose-1-phosphate in the presence of phosphate . This indicates that it is a typical nigerose phosphorylase .

Physical And Chemical Properties Analysis

Nigerose has a molecular formula of C12H22O11 and a molar mass of 342.29648 . It is a product of the caramelization of glucose .

Applications De Recherche Scientifique

Enzymatic Production and Applications

Enzymatic Production of Nigerose : A study by Nihira et al. (2014) demonstrated the one-pot enzymatic production of nigerose from various sugar resources like maltose, cellobiose, sucrose, and starch. This process involved the use of specific phosphorylases and resulted in significant yields of nigerose. This method opens up avenues for practical production of nigerose and various oligosaccharides for industrial applications (Nihira et al., 2014).

Enzymic Method for Nigerose and Nigeran Oligosaccharides : Tung and Nordin (1970) described an enzymic method for the large-scale preparation of nigerose and a series of nigeran oligosaccharides. This method allows for the control of product distribution and is significant for applications requiring large quantities of these saccharides (Tung & Nordin, 1970).

Biotechnological and Industrial Applications

Sugar Transporter Genes in Aspergillus niger : Peng et al. (2018) conducted a comprehensive characterization of sugar transporter genes in Aspergillus niger. This study is crucial for understanding sugar uptake systems and improving the efficiency of fungal degradation of plant biomass, potentially impacting the industrial utilization of nigerose (Peng et al., 2018).

Acid Phosphatase and Invertase Activities in Aspergillus niger : The study by Pawar and Thaker (2009) on the activities of acid phosphatase and invertase in Aspergillus niger highlights its potential as an enzyme source in industries. Understanding these enzymes' roles in nigerose metabolism can aid in biotechnological applications (Pawar & Thaker, 2009).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIGJYVCQYDKYDW-NSYYTRPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331419 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nigerose | |

CAS RN |

497-48-3 | |

| Record name | Nigerose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B1581186.png)